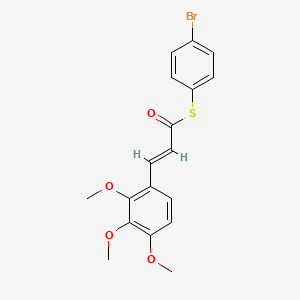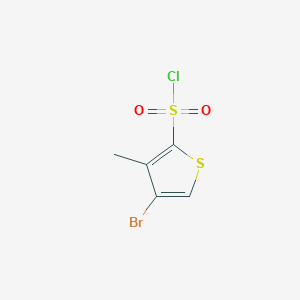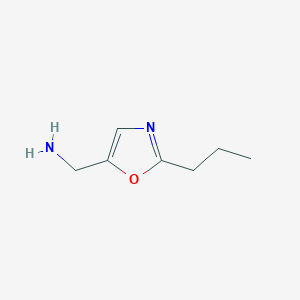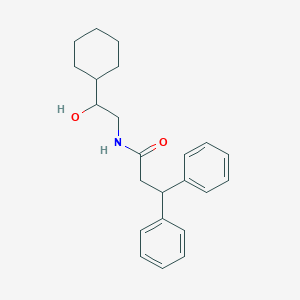
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 4-methylphenyl group and a 3-nitrophenyl group attached to the prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
4-Methylbenzaldehyde+3-NitroacetophenoneNaOHthis compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in organic electronics and photonic materials.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it can inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: The nitro group is positioned differently, influencing its chemical behavior and biological activity.
3-(4-Methylphenyl)-1-(2-nitrophenyl)prop-2-en-1-one: Another positional isomer with distinct properties.
Uniqueness
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to the specific positioning of the nitro group, which imparts distinct electronic and steric effects. These effects influence its reactivity, making it suitable for specific applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRXRUCMKRIPTF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-CHLOROPHENYL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2914065.png)
![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)

![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2914070.png)
![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)

![7-Phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2914076.png)
![4-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2914077.png)

![1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2914081.png)


